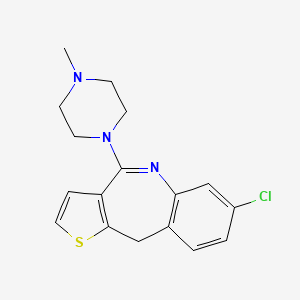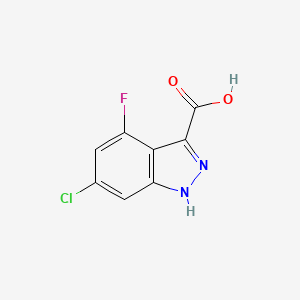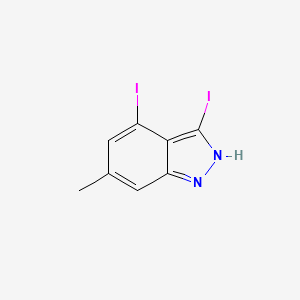
Tilozepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tilozepine is a thienobenzodiazepine compound known for its selective antimuscarinic properties. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tilozepine involves the formation of the thienobenzodiazepine core. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald and Paal-Knorr reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired thienobenzodiazepine structure.
Analyse Des Réactions Chimiques
Types of Reactions
Tilozepine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Applications De Recherche Scientifique
Tilozepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thienobenzodiazepine derivatives.
Biology: Studied for its antimuscarinic properties and potential effects on various biological systems.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
Tilozepine exerts its effects by selectively binding to muscarinic receptors, particularly the M1 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in the stimulation of gastric acid secretion. By blocking these receptors, this compound reduces gastric acid production, making it effective in the treatment of peptic ulcers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pirenzepine: Another antimuscarinic agent used in the treatment of peptic ulcers.
Telenzepine: A thienobenzodiazepine similar to Tilozepine, also used for its antimuscarinic properties.
Uniqueness
This compound is unique due to its high selectivity for the M1 muscarinic receptor subtype, which makes it particularly effective in reducing gastric acid secretion with fewer side effects compared to other antimuscarinic agents .
Propriétés
Numéro CAS |
42239-60-1 |
|---|---|
Formule moléculaire |
C17H18ClN3S |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
7-chloro-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-c][1]benzazepine |
InChI |
InChI=1S/C17H18ClN3S/c1-20-5-7-21(8-6-20)17-14-4-9-22-16(14)10-12-2-3-13(18)11-15(12)19-17/h2-4,9,11H,5-8,10H2,1H3 |
Clé InChI |
SKASXEDXLXEXKN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl |
Key on ui other cas no. |
42239-60-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)
![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)






